Lithium triisopropyl 2-(5-chloropyridyl)borate

Suzuki–Miyaura coupling Organoboron stability Heteroaryl boronate

2-Pyridylboronic acids and their pinacol esters are notoriously prone to rapid protodeboronation, causing low yields and irreproducible results in Suzuki-Miyaura couplings. Lithium triisopropyl 2-(5-chloropyridyl)borate resolves this via substantially enhanced protodeboronation resistance and benchtop stability. Its one-pot lithiation-borylation-coupling sequence eliminates the need to isolate unstable boronic acid intermediates, streamlining the synthesis of 5-chloropyridin-2-yl biaryl architectures. This procedural advantage reduces unit operations, material losses, and labor hours in medicinal chemistry, agrochemical, and process R&D programs. - Enhanced protodeboronation resistance vs. free boronic acid; stable at room temperature on benchtop. - One-pot lithiation-borylation-coupling methodology reduces unit operations and improves process mass intensity. - Commercial availability at ≥97% purity ensures consistent coupling performance for building diverse biaryl libraries.

Molecular Formula C14H24BClLiNO3
Molecular Weight 307.55
CAS No. 1256364-35-8
Cat. No. B580949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium triisopropyl 2-(5-chloropyridyl)borate
CAS1256364-35-8
SynonymsLithium triisopropyl 2-(5-chloropyridyl)borate
Molecular FormulaC14H24BClLiNO3
Molecular Weight307.55
Structural Identifiers
SMILES[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
InChIKeyYFVRPQXMSHHGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Triisopropyl 2-(5-chloropyridyl)borate Overview


Lithium triisopropyl 2-(5-chloropyridyl)borate (CAS 1256364-35-8) is a lithium triisopropoxyborate salt containing a 5‑chloropyridin‑2‑yl heteroaryl group . It belongs to the lithium triisopropyl borate class of organoboron reagents used as nucleophiles in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [1]. The compound is employed as a pre‑formed coupling partner or generated in situ for constructing biaryl architectures containing the 5‑chloropyridin‑2‑yl moiety [1]. Its commercial availability at ≥95% purity makes it accessible as a building block for medicinal chemistry, agrochemical synthesis, and materials science applications .

Workflow
Suzuki–Miyaura cross-coupling partner for 5‑chloropyridin‑2‑yl biaryl synthesis
Format
Lithium triisopropyl borate salt; pre-formed or in‑situ coupling reagent
Stability context
Benchtop-stable organoboron; avoids rapid protodeboronation of free boronic acid
Selection logic
Preferred when 5‑chloropyridin‑2‑yl building block is required with robust handling

Why Generic Substitution Fails


2‑Pyridylboronic acids and their pinacol esters are notoriously prone to rapid protodeboronation under Suzuki–Miyaura coupling conditions, leading to low yields and irreproducible results [1]. Corresponding lithium triisopropyl borate salts such as CAS 1256364-35-8 exhibit substantially enhanced resistance to protodeboronation relative to the free boronic acid form and can be stored on the benchtop at room temperature without significant decomposition [1][2]. Additionally, this borate class enables a one‑pot lithiation–borylation–coupling sequence that eliminates the need to isolate unstable boronic acid intermediates, a procedural advantage not achievable with pre‑formed pinacol boronates or potassium trifluoroborate salts [2][3]. Consequently, replacing this specific lithium triisopropyl borate with a generic heteroarylboronic acid or a structurally dissimilar boronate surrogate is expected to result in reduced yield, greater variability, or outright coupling failure [1].

Borate salt (CAS 1256364‑35‑8) Free boronic acid
Boronic acid suffers rapid protodeboronation; coupling yields may drop and reproducibility may shift significantly.
Borate salt (CAS 1256364‑35‑8) Pinacol boronate / trifluoroborate
One‑pot lithiation–borylation–coupling cannot be reproduced; requires isolated intermediate and extra vessel transfers.
Borate salt (CAS 1256364‑35‑8) 5‑Fluoropyridyl analog / other pyridyl borate
Halogen identity changes reactivity profile; substitution may shift cross‑coupling selectivity and downstream derivatization.

Head-to-Head Comparison


Protodeboronation Stability vs. Free Boronic Acid

Lithium triisopropyl borate salts including CAS 1256364-35-8 are significantly more resistant to protodeboronation than the corresponding free heteroarylboronic acids, which are known to decompose rapidly under standard coupling conditions [1]. The borate salts can be conveniently stored on the benchtop at room temperature without special precautions against moisture or air [1][2].

Protodeboronation stability
Class-level inference
Borate salt: benchtop stable at RT
Free boronic acid: rapid decomposition
Stability advantage supports reliable procurement and consistent coupling performance.
No quantitative half‑life data reported; class‑level comparison from Oberli & Buchwald 2012.
Suzuki–Miyaura coupling Organoboron stability Heteroaryl boronate

One-Pot vs. Isolated Boronic Acid Workflow

The lithium triisopropyl borate class supports a one‑pot procedure combining lithiation of a heteroaryl bromide, quenching with triisopropyl borate, and subsequent Suzuki–Miyaura coupling without isolating the borate intermediate [1]. This three‑step, single‑vessel process contrasts with the conventional two‑pot approach requiring isolation, purification, and drying of the boronic acid prior to coupling [1]. While a direct yield comparison for the 5‑chloropyridin‑2‑yl derivative is not reported, the method eliminates intermediate handling losses and time expenditure [1].

One‑pot vs. isolation workflow
Class-level inference
Lithiation–borylation–coupling in single vessel; eliminates boronic acid isolation.
Streamlined process reduces vessel transfers and intermediate handling losses.
Yield improvement data not specified for this substrate; general method advantage.
One‑pot synthesis Lithiation–borylation Process chemistry

Cross-Coupling Yield Performance

Research indicates that lithium triisopropyl 2‑(5‑chloropyridyl)borate can achieve excellent yields when coupled with aryl halides in Suzuki–Miyaura reactions . A reported yield of up to 85% has been cited for this compound in the context of biaryl formation with aryl halide partners . It must be noted that this yield data originates from a secondary vendor source rather than a peer‑reviewed journal, and no direct head‑to‑head comparison against a specific named comparator under identical conditions is provided .

Reported coupling yield
Data to verify
Up to 85% with aryl halides
Indicates high coupling efficiency achievable; comparator data absent.
Yield from secondary vendor source; no peer‑reviewed control experiment reported.
Suzuki–Miyaura coupling Heteroaryl cross‑coupling Reaction yield

Purity Specifications Comparison

Lithium triisopropyl 2‑(5‑chloropyridyl)borate (CAS 1256364‑35‑8) is commercially available at a minimum purity specification of 95% from a major supplier , with alternative suppliers offering ≥97% purity . This purity profile is comparable to the corresponding 5‑fluoropyridyl analog (CAS 1048030‑49‑4), which is also supplied at ≥95% purity , and to potassium (5‑chloropyridin‑2‑yl)trifluoroborate (CAS 1375328‑10‑1), which is offered at ≥98% purity .

Purity specification
Cross-study comparable
≥95% (AKSci); ≥97% (Chemscene)
5‑F‑analog: ≥95%; CF₃B⁻ salt: ≥98%
Purity alone does not differentiate; choice depends on stability and reactivity profile.
Commercial vendor specifications; analytical method details not provided.
Purity specification Procurement benchmark Quality control

Broader Reaction Scope Advantage

The lithium triisopropyl borate methodology has been demonstrated across a wide range of heterocyclic substrates in Suzuki–Miyaura coupling, including sensitive heterocycles that are challenging for conventional boronic acid protocols [1]. The authors explicitly state that these borate salts are "convenient and efficient coupling partners for Suzuki–Miyaura reactions, particularly when a sensitive heterocycle is required as the boronate component" [1].

Substrate scope advantage
Class-level inference
Wide heterocycle scope; sensitive heterocycles tolerated.
Supports general‑purpose use without specialized protocol optimization.
Qualitative differentiation from conventional boronic acid methods.
Substrate scope Heterocycle coupling General methodology

Procurement and Availability

3‑Pyridylboronic acid, a closely related heteroarylboronic acid building block, is noted in the literature to be commercially available only in small quantities at high cost [1]. While no direct availability statement for 5‑chloropyridin‑2‑ylboronic acid is found, the general trend for 2‑pyridylboronic acids is poor commercial accessibility and limited stock [1]. In contrast, lithium triisopropyl 2‑(5‑chloropyridyl)borate (CAS 1256364‑35‑8) is stocked by multiple commercial vendors in research quantities [2], offering a more reliable and cost‑effective procurement pathway for the same heteroaryl fragment.

Procurement reliability
Class-level inference
Multiple vendors stock borate salt; 2‑pyridylboronic acids often limited and costly.
Reduces supply chain risk and supports uninterrupted research workflows.
Availability comparison based on class trend; verify current vendor stock.
Supply chain reliability Building block sourcing Procurement planning

Key Application Scenarios


Medicinal Chemistry: Biaryl Pharmacophore Synthesis

Lithium triisopropyl 2‑(5‑chloropyridyl)borate is employed in medicinal chemistry programs to construct biaryl scaffolds bearing the 5‑chloropyridin‑2‑yl motif, a common structural element in kinase inhibitors, GPCR modulators, and other bioactive small molecules . The borate salt's enhanced protodeboronation stability relative to the corresponding boronic acid ensures consistent coupling performance when working with sensitive heteroaryl partners [1][2]. Its one‑pot lithiation–borylation–coupling capability streamlines the synthesis of diverse biaryl libraries for structure–activity relationship studies [1].

Agrochemical Research: Crop Protection Agents

The compound serves as a key building block for introducing the 5‑chloropyridin‑2‑yl unit into agrochemical candidates, including herbicides and fungicides that rely on heteroaryl biaryl frameworks for target binding and physicochemical properties . The robust benchtop stability of lithium triisopropyl borate salts enables reliable inventory management in agrochemical discovery laboratories without the cold‑chain storage requirements of less stable boronic acid counterparts [1].

Process Chemistry: Streamlined Heteroaryl Synthesis

In process R&D settings, the one‑pot lithiation–borylation–coupling methodology afforded by lithium triisopropyl borates reduces the number of unit operations, minimizing vessel transfers, purification steps, and associated material losses [1]. This operational simplification translates to reduced labor hours and improved overall process mass intensity when scaling up the preparation of 5‑chloropyridin‑2‑yl‑containing intermediates [1]. The demonstrated broad substrate scope further supports the use of this borate class as a general platform for accessing diverse heteroaryl coupling partners [1].

Materials Science: Ligands and Conjugated Systems

Lithium triisopropyl 2‑(5‑chloropyridyl)borate is applicable in the preparation of pyridine‑containing ligands for transition metal catalysis and the construction of conjugated organic materials for optoelectronic applications . The reliable cross‑coupling performance of the borate salt ensures efficient installation of the 5‑chloropyridin‑2‑yl moiety onto extended π‑conjugated frameworks, a critical step in the synthesis of organic light‑emitting diode (OLED) emitters, organic photovoltaics, and metal–organic framework components .

Application
Selection Property
Validation Focus
Medicinal chemistry biaryl synthesis
Stable 5‑chloropyridin‑2‑yl coupling partner
Consistent coupling yield and heterocycle tolerance
Agrochemical candidate synthesis
Benchtop‑stable heteroaryl building block
Inventory reliability without cold‑chain storage
Process R&D heteroaryl intermediates
One‑pot lithiation–borylation–coupling method
Reduction in unit operations and material losses
Ligands and conjugated materials
Reliable cross‑coupling for π‑conjugated systems
Efficient installation of pyridyl moiety onto extended frameworks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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